2-[(sec-Butyloxy)methyl]-4-fluorothiophenol
Description
4-Fluorothiophenol (CAS 371-42-6) is a fluorinated aromatic thiol with the molecular formula C₆H₅FS. It serves as a critical intermediate in organic synthesis, particularly in the preparation of sulfonyl-based protecting groups (e.g., Fsec-Cl) for carbohydrates , electrochemical difunctionalization of diazo compounds , and as a surface passivator in perovskite solar cells . Its electron-withdrawing fluorine substituent enhances reactivity in nucleophilic aromatic substitutions and radical-based reactions compared to non-fluorinated thiophenols.
Properties
IUPAC Name |
2-(butan-2-yloxymethyl)-4-fluorobenzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FOS/c1-3-8(2)13-7-9-6-10(12)4-5-11(9)14/h4-6,8,14H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPPCPRUSNLLDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OCC1=C(C=CC(=C1)F)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(sec-Butyloxy)methyl]-4-fluorothiophenol typically involves the following steps:
Formation of the sec-butyl ether: This can be achieved by reacting sec-butyl alcohol with an appropriate alkylating agent under basic conditions.
Introduction of the fluorine atom: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Formation of the thiophenol group:
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to streamline the synthesis, allowing for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(sec-Butyloxy)methyl]-4-fluorothiophenol can undergo several types of chemical reactions, including:
Oxidation: The thiophenol group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: Reduction reactions can convert the thiophenol group to a thiol or sulfide.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under appropriate conditions.
Major Products
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Thiols or sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(sec-Butyloxy)methyl]-4-fluorothiophenol has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound’s unique functional groups make it a potential candidate for studying enzyme interactions and protein modifications.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-[(sec-Butyloxy)methyl]-4-fluorothiophenol involves its interaction with various molecular targets and pathways:
Molecular Targets: The thiophenol group can interact with thiol-containing enzymes, potentially inhibiting their activity.
Pathways Involved: The compound may affect redox pathways due to its ability to undergo oxidation and reduction reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Thiophenol Derivatives
The chemical behavior of 4-fluorothiophenol is influenced by its substituent’s electronic and steric effects. Below is a systematic comparison with structurally related thiophenols:
Table 1: Key Properties of Fluorinated Thiophenols
Table 2: Reactivity in Pd-Catalyzed Cross-Couplings
Data from 4-quinolone synthesis ():
| Substrate | Thiophenol | Yield (%) | Notes |
|---|---|---|---|
| 2-(4-Fluorophenyl)-4-quinolone | 4-Fluorothiophenol | 92 | Highest yield due to -F’s electron-withdrawing effect. |
| 2-(4-Chlorophenyl)-4-quinolone | 4-Chlorothiophenol | 78 | -Cl less electron-withdrawing than -F. |
| 2-(2-Methylphenyl)-4-quinolone | 4-Fluorothiophenol | 0 | Steric bulk at ortho position prevents coupling. |
Key Findings :
Electronic Effects: The para-fluorine group in 4-fluorothiophenol enhances electrophilicity, making it superior to methoxy- or chloro-substituted thiophenols in reactions requiring nucleophilic aromatic substitution (e.g., Fsec-Cl synthesis) .
Steric Effects: Ortho-substituted thiophenols (e.g., 2-fluorothiophenol) exhibit reduced reactivity in cross-couplings due to steric clashes between substituents and catalytic sites .
Application-Specific Performance: In solar cells, 4-fluorothiophenol’s -F group improves SnO₂ surface passivation by forming stable bonds with hydroxyl defects, outperforming non-fluorinated thiophenols . In electrochemical difunctionalization, 4-fluorothiophenol acts as an efficient radical source due to its low bond dissociation energy (S–H bond) .
Stability and Commercial Availability
4-Fluorothiophenol is commercially available (e.g., Kanto Reagents, ¥10,200/10g ), while ortho- and meta- isomers are less accessible. Stability studies indicate that 4-fluorothiophenol remains stable under inert storage but oxidizes readily in air to form disulfides, necessitating airtight handling .
Biological Activity
2-[(sec-Butyloxy)methyl]-4-fluorothiophenol is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
- Chemical Formula : CHFOS
- Molecular Weight : 228.31 g/mol
- Structure : The compound features a thiophenol core with a fluorine atom and a sec-butoxy group, which may influence its biological properties.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies on related thiophenol derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in antimicrobial therapy.
| Compound | Target Microorganisms | Activity |
|---|---|---|
| This compound | E. coli | Moderate Inhibition |
| 2,4-Di-tert-butylphenol | Staphylococcus aureus | Strong Inhibition |
| 3-(3-Iso-propylphenyl)thiophenol | Pseudomonas aeruginosa | Weak Inhibition |
Antioxidant Activity
The antioxidant properties of thiophenol derivatives are well-documented. The presence of the thiol group in this compound may allow it to scavenge free radicals effectively, thereby protecting cells from oxidative stress.
The proposed mechanism of action for this compound involves:
- Interaction with Enzymes : The compound may inhibit specific enzymes involved in bacterial metabolism.
- Reactive Oxygen Species (ROS) Scavenging : Its structure allows it to neutralize ROS, reducing cellular damage.
- Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell lysis.
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against various strains of bacteria. The results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL.
Study 2: Antioxidant Potential
A study evaluating the antioxidant capacity of related thiophenols found that compounds with similar structures exhibited high radical-scavenging activity, suggesting that this compound may also possess significant antioxidant properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
